3-Decanone

Description

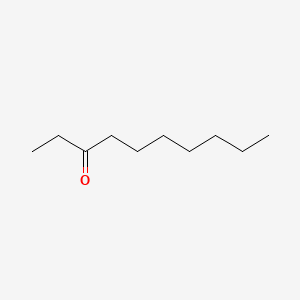

Structure

3D Structure

Properties

IUPAC Name |

decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLDYKIEURAVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061303 | |

| Record name | 3-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; citrus, orange, floral, slightly fatty odour | |

| Record name | 3-Decanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 3-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.820-0.830 | |

| Record name | 3-Decanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1050/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

928-80-3 | |

| Record name | 3-Decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Decanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Decanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBT4991PRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

2.5 °C | |

| Record name | 3-Decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-decanone chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Decanone

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-decanone, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental methodologies for property determination, and presents a visual workflow for its synthesis and purification.

General and Chemical Identifiers

3-Decanone, also known as ethyl heptyl ketone, is an aliphatic ketone.[1][2] It is characterized by a ten-carbon chain with a carbonyl group located at the third carbon position.[3] This structure imparts specific chemical and physical characteristics to the molecule. 3-Decanone is found naturally in various sources, including fruits like bananas and in dairy products, contributing to their aroma.[3][4][5] It is utilized as a flavoring agent and fragrance ingredient.[1][6]

| Identifier | Value |

| IUPAC Name | decan-3-one[1][2][3] |

| Synonyms | Ethyl heptyl ketone, Ethyl n-heptyl ketone[1][2][6] |

| CAS Number | 928-80-3[1][2][7] |

| Molecular Formula | C10H20O[1][2][7][8] |

| Molecular Weight | 156.27 g/mol [8][9] |

| SMILES | CCCCCCCC(=O)CC[1][3] |

| InChI Key | XJLDYKIEURAVBW-UHFFFAOYSA-N[1][2] |

Physical Properties

3-Decanone is a colorless to light yellow liquid at room temperature with a characteristic odor often described as fruity, citrus-orange, and floral with fatty notes.[1][5][7]

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][5][7] |

| Melting Point | -4 to 2.5 °C[1][6][9][10][11] |

| Boiling Point | 204-205 °C at 760 mmHg[6][9][10] |

| Density | 0.825 g/mL at 25 °C[5][9][11] |

| Refractive Index | 1.4240 at 20 °C[5][9][10] |

| Vapor Pressure | 0.207 - 0.449 mmHg at 25 °C[6][9] |

| Flash Point | 62 °C (143.6 °F) - closed cup |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and fats[1][3][5][6][7] |

Chemical Properties and Reactivity

As a ketone, 3-decanone undergoes reactions typical of the carbonyl functional group.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.[3] Reactions with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce 3-decanone to the corresponding secondary alcohol, 3-decanol.[3]

-

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids.[3]

-

Alpha-Hydrogen Chemistry: The α-methylene hydrogens adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as the aldol condensation.[12]

-

Autoxidation: The α-methylene hydrogens are also reactive towards free radicals, allowing 3-decanone to potentially initiate autoxidation processes.[3]

Synthesis Methods

Several synthetic routes can produce 3-decanone:

-

Oxidation of Alcohols: Oxidation of the secondary alcohol 3-decanol will yield 3-decanone.

-

Wacker-Oxidation of Alkenes: A common industrial method involves the Palladium(II)-catalyzed oxidation of a terminal alkene, such as 1-decene, in the presence of an acid.[5]

-

Grignard Reaction: The reaction of an appropriate Grignard reagent (e.g., heptylmagnesium bromide) with an acyl halide or ester (e.g., propanoyl chloride) can form 3-decanone.[3]

-

Decarboxylation: The decarboxylation of certain fatty acids can also be a route to produce ketones like 3-decanone.[3]

Experimental Protocols

The determination of the physicochemical properties of 3-decanone involves standard laboratory techniques.

-

Boiling Point Determination: The boiling point is typically determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and the liquid actively boils is recorded as the boiling point.

-

Melting Point Determination: A melting point apparatus is used to determine the melting range. A small amount of the solidified sample is heated slowly, and the temperature range from which the first drop of liquid appears to the complete melting of the solid is recorded.

-

Density Measurement: Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 25 °C.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Used to identify functional groups. 3-Decanone will show a characteristic strong absorption peak for the C=O (carbonyl) stretch, typically around 1715 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the detailed molecular structure by showing the different chemical environments of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[2][7][13]

-

-

Purity Assessment: Gas Chromatography (GC) is a common method to assess the purity of volatile compounds like 3-decanone. A pure sample will show a single major peak in the chromatogram.

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-decanone via the Wacker-Oxidation of 1-decene, followed by purification.

Caption: Logical workflow for the synthesis and purification of 3-decanone.

References

- 1. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Decanone [webbook.nist.gov]

- 3. Buy 3-Decanone | 928-80-3 [smolecule.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Decanon – Wikipedia [de.wikipedia.org]

- 6. 3-decanone, 928-80-3 [thegoodscentscompany.com]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. 3-Decanone [chembk.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 3-decanone [stenutz.eu]

- 12. jackwestin.com [jackwestin.com]

- 13. 3-Decanone [webbook.nist.gov]

An In-Depth Technical Guide to 3-Decanone: Structural Formula and Isomerism

Abstract: This technical guide provides a comprehensive overview of 3-decanone (ethyl heptyl ketone), a medium-chain aliphatic ketone. It details the compound's structural formula, chemical identity, and physicochemical properties. A significant focus is placed on the concept of isomerism as it relates to the molecular formula C₁₀H₂₀O, covering constitutional isomers (positional, functional group, and skeletal) and the stereochemical considerations for related structures. Furthermore, this document outlines relevant experimental protocols for the synthesis and analysis of 3-decanone and its isomers, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Structural Formula and Chemical Identity

3-Decanone, systematically named decan-3-one, is a saturated ketone with a ten-carbon aliphatic chain.[1][2][3] Its structure is characterized by a carbonyl functional group (C=O) located at the third carbon position.[4] This positioning results in an asymmetrical ketone with an ethyl group on one side of the carbonyl and a heptyl group on the other.[1][3] The molecular formula for 3-decanone is C₁₀H₂₀O, and its molecular weight is approximately 156.27 g/mol .[1][5] The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry around that center.[2]

| Identifier | Value |

| IUPAC Name | decan-3-one[1] |

| Synonyms | Ethyl heptyl ketone, Ethyl n-heptyl ketone[3] |

| CAS Number | 928-80-3[1][3] |

| Molecular Formula | C₁₀H₂₀O[1][3] |

| Molecular Weight | 156.27 g/mol |

| SMILES | CCCCCCCC(=O)CC[1] |

| InChI Key | XJLDYKIEURAVBW-UHFFFAOYSA-N[1][3] |

| Table 1: Chemical Identifiers for 3-Decanone. |

Physicochemical and Spectroscopic Properties

3-Decanone is a colorless to pale yellow liquid at room temperature with a characteristic fruity, floral, and waxy odor.[4][6][7] It is practically insoluble in water but soluble in organic solvents like ethanol and fats.[1][4] Its physical properties are critical for its application in flavors and fragrances and for designing separation and purification protocols.

| Property | Value | Reference |

| Melting Point | -4 to -3 °C | [5] |

| Boiling Point | 204-205 °C | [5] |

| Density | 0.825 g/mL at 25 °C | [5] |

| Refractive Index | 1.4240 at 20 °C | [5] |

| Flash Point | 62 °C (143.6 °F) | |

| Vapor Pressure | 0.449 mmHg at 25 °C | [6] |

| Table 2: Quantitative Physicochemical Properties of 3-Decanone. |

Spectroscopic Data: The structural elucidation of 3-decanone relies on standard spectroscopic techniques.

| Spectroscopy | Key Features |

| Infrared (IR) | Strong, sharp absorption peak around 1715–1725 cm⁻¹ characteristic of a C=O (carbonyl) stretch in an aliphatic ketone.[8][9] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra show characteristic fragmentation patterns with major ions at m/z ratios of 57, 72, 29, and 43.[1][10] |

| ¹³C NMR | A signal in the range of 200-215 ppm is indicative of the carbonyl carbon. Other signals appear in the aliphatic region. |

| ¹H NMR | Signals corresponding to the ethyl and heptyl chains, with protons alpha to the carbonyl group (on C2 and C4) typically appearing around 2.4 ppm. |

| Table 3: Key Spectroscopic Data for 3-Decanone. |

Isomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[11] For the molecular formula C₁₀H₂₀O, a wide variety of isomers exist, which can be broadly classified into constitutional isomers and stereoisomers.

3.1. Constitutional Isomers Constitutional (or structural) isomers have different atomic connectivity.[11][12] 3-Decanone has numerous constitutional isomers, including other ketones, aldehydes, cyclic compounds, and unsaturated alcohols.

-

Positional Isomers: These isomers differ only in the position of the functional group. The positional isomers of 3-decanone are other decanones where the carbonyl group is at a different position.[2] The close boiling points of these isomers can make them difficult to separate by simple distillation.[13]

-

Functional Group Isomers: These isomers have different functional groups.[9][11] Examples for C₁₀H₂₀O include:

-

Decanal: An aldehyde containing a ten-carbon chain.

-

Cyclic Ethers: Such as 2-octyloxirane.

-

Unsaturated Alcohols: Such as decen-1-ol.

-

Cyclic Alcohols: Such as cyclodecanol.

-

-

Skeletal Isomers: These isomers have different carbon chain arrangements (branching). For example, 4-methyl-2-nonanone is a skeletal isomer of 3-decanone.

3.2. Stereoisomerism Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.

-

3-Decanone: The 3-decanone molecule itself is achiral . It does not have a stereocenter and therefore does not have enantiomers.

-

Isomers of 3-Decanone: Many constitutional isomers of 3-decanone are chiral and can exist as enantiomers or diastereomers. For instance, a skeletal isomer like 4-methyl-2-nonanone has a chiral center at the C4 position and thus exists as a pair of enantiomers (R- and S- forms).

Experimental Protocols

4.1. Synthesis of 3-Decanone While 3-decanone is commercially available, several synthetic routes can be employed for its preparation in a laboratory setting.

-

Method: Palladium(II)-Catalyzed Wacker-Oxidation of 1-Decene [7]

-

Reaction Setup: A reaction vessel is charged with a solvent system, typically a mixture of dimethylformamide (DMF) and water.

-

Catalyst Addition: Palladium(II) chloride (PdCl₂) and a co-catalyst, such as copper(II) chloride (CuCl₂), are added to the solvent.

-

Substrate Addition: 1-Decene is added to the reaction mixture.

-

Oxidation: The mixture is stirred under an oxygen atmosphere (or air) at a controlled temperature. The CuCl₂ reoxidizes the palladium from Pd(0) back to Pd(II), allowing for a catalytic cycle. The reaction follows Markovnikov's rule, leading to the preferential formation of the ketone at the C2 position (2-decanone). To achieve 3-decanone, an isomeric starting material like 2-decene would be required, or alternative methods such as Friedel-Crafts acylation or oxidation of 3-decanol would be employed.

-

Workup: After the reaction is complete, the mixture is filtered to remove the catalyst. The organic product is extracted using a suitable solvent (e.g., diethyl ether), washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3-decanone.

-

4.2. Isomer Separation and Analysis The analysis of a mixture containing 3-decanone and its isomers requires robust analytical techniques.

-

Protocol: GC-MS Analysis and Extractive Distillation

-

Initial Separation (Optional): For mixtures containing positional isomers with close boiling points, extractive distillation can be employed.[13] This involves distilling the mixture in the presence of a high-boiling solvent (extractive agent) that alters the relative volatilities of the isomers, facilitating their separation.

-

Sample Preparation: The sample (either the crude mixture or a separated fraction) is diluted in a volatile organic solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.

-

Gas Chromatography (GC): The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 or a polar wax column). The isomers are separated based on their boiling points and interactions with the column's stationary phase, resulting in different retention times.

-

Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected.

-

Data Analysis: The retention time from the GC provides a preliminary identification, while the mass spectrum provides a molecular "fingerprint." By comparing the obtained mass spectrum with a library database (e.g., NIST), the structure of each isomeric component can be confirmed.[1][10]

-

Applications and Significance

3-Decanone is recognized for its utility in several fields:

-

Flavor and Fragrance Industry: Due to its pleasant scent, it is used as a flavoring agent in food products, particularly cheese flavors, and as a component in fruity fragrances.[2][6][7]

-

Chemical Intermediate: It serves as a versatile intermediate in organic synthesis for creating more complex molecules, including heterocyclic compounds and pharmaceutical precursors.[2]

-

Pheromone Research: The compound has been identified as a component in the secretions of certain insects, making it valuable for research in chemical ecology and the development of pest management strategies.[2][7]

-

Model Compound: In academic and industrial research, 3-decanone serves as a model substrate for studying the reactivity of medium-chain ketones and for developing new synthetic methodologies.[2]

References

- 1. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 3-Decanone | 928-80-3 [smolecule.com]

- 3. 3-Decanone [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 3-decanone, 928-80-3 [thegoodscentscompany.com]

- 7. 3-Decanon – Wikipedia [de.wikipedia.org]

- 8. 3-Decanone [webbook.nist.gov]

- 9. isomers of molecular formula C3H6O constitutional structural formula of isomers stereoisomers functional group isomerism skeletal formula of isomers of C3H6O uses properties applications enols aldehydes ketones docbrown's chemistry [docbrown.info]

- 10. 3-Decanone [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. US5147512A - Separation of ketone isomers by extractive distillation - Google Patents [patents.google.com]

- 14. 2-Decanone | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Decanone | C10H20O | CID 12203 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Decanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-decanone, a ketone with applications in the flavor and fragrance industry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The structural characterization of 3-decanone (C₁₀H₂₀O, Molar Mass: 156.27 g/mol ) is achieved through a combination of spectroscopic techniques. The data presented in the following tables have been compiled from spectral databases and predicted values based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of 3-decanone is characterized by signals corresponding to the different hydrogen environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 1.05 | Triplet (t) | 7.4 | 3H |

| H-2 | 2.42 | Quartet (q) | 7.4 | 2H |

| H-4 | 2.38 | Triplet (t) | 7.5 | 2H |

| H-5 | 1.55 | Quintet | 7.5 | 2H |

| H-6, H-7, H-8 | 1.28 | Multiplet (m) | - | 6H |

| H-9 | 1.28 | Multiplet (m) | - | 2H |

| H-10 | 0.88 | Triplet (t) | 7.0 | 3H |

Note: Predicted values are based on standard chemical shift correlations and may vary slightly from experimental values.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 | 7.9 |

| C-2 | 35.6 |

| C-3 (C=O) | 211.5 |

| C-4 | 42.1 |

| C-5 | 23.9 |

| C-6 | 29.3 |

| C-7 | 31.7 |

| C-8 | 22.6 |

| C-9 | 22.6 |

| C-10 | 14.1 |

Note: Predicted values are based on typical chemical shifts for aliphatic ketones and may differ from experimental results. The carbonyl carbon (C-3) exhibits the most downfield shift as is characteristic for ketones[1][2].

Infrared (IR) Spectroscopy

The IR spectrum of 3-decanone reveals the presence of specific functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H (alkane) stretching |

| ~1715 | Strong | C=O (ketone) stretching |

| ~1465 | Medium | C-H bending |

| ~1375 | Medium | C-H bending |

Note: The most prominent peak is the strong absorption around 1715 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ketone[3][4][5].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-decanone results in the formation of a molecular ion (M⁺) and various fragment ions, which provide information about the molecule's structure and connectivity.[6][7]

| m/z | Relative Intensity (%) | Assignment |

| 156 | < 5 | [M]⁺ (Molecular Ion) |

| 127 | ~10 | [M - C₂H₅]⁺ |

| 99 | ~15 | [M - C₄H₉]⁺ |

| 85 | ~30 | [M - C₅H₁₁]⁺ |

| 72 | ~61 | [CH₃(CH₂)₄CO]⁺ or McLafferty Rearrangement Product |

| 57 | 100 | [C₂H₅CO]⁺ (Base Peak) |

| 43 | ~31 | [C₃H₇]⁺ |

| 29 | ~51 | [C₂H₅]⁺ |

Note: The base peak at m/z 57 corresponds to the acylium ion formed by alpha cleavage. The peak at m/z 72 is also significant and can be attributed to another alpha cleavage or a McLafferty rearrangement product.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

A sample of 3-decanone (approximately 10-20 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

-

The spectrum is phased, baseline corrected, and the chemical shifts are referenced to TMS.

-

Integration of the signals is performed to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR, a ¹³C NMR experiment is set up.

-

A standard proton-decoupled ¹³C NMR experiment (e.g., with composite pulse decoupling) is typically used to produce a spectrum with singlets for each unique carbon, which simplifies the spectrum and enhances the signal-to-noise ratio.

-

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

The FID is acquired and processed in a similar manner to the ¹H spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

As 3-decanone is a liquid at room temperature, a neat spectrum can be easily obtained.[8][9]

-

A drop of 3-decanone is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film between the plates.

-

The "sandwich" of salt plates is mounted in the spectrometer's sample holder.

FTIR Spectrum Acquisition:

-

A background spectrum of the empty sample compartment (or with clean salt plates) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

-

The sample holder with the prepared 3-decanone sample is placed in the instrument's beam path.

-

The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of 3-decanone is prepared by dissolving a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

Electron Ionization (EI) Mass Spectrum Acquisition:

-

In the ion source, the vaporized 3-decanone molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, charged ions.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the fragmentation pathways of 3-decanone.

Caption: Workflow for the spectroscopic characterization of 3-decanone.

Caption: Key fragmentation pathways of 3-decanone in EI-MS.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Decanone [webbook.nist.gov]

- 8. 3-Decanone [webbook.nist.gov]

- 9. 3-Decanone [webbook.nist.gov]

The Ubiquitous Ketone: A Technical Guide to the Natural Occurrence and Sources of 3-Decanone

An in-depth exploration for researchers, scientists, and drug development professionals.

Introduction

3-Decanone, a ten-carbon aliphatic ketone, is a naturally occurring volatile organic compound with a characteristic fruity, waxy, and citrus-like aroma.[1][2] While it is utilized as a flavoring agent in the food industry and as a fragrance component, its natural origins are diverse and widespread, spanning the plant and animal kingdoms.[3][4] This technical guide provides a comprehensive overview of the natural occurrence and sources of 3-decanone, with a focus on quantitative data, experimental methodologies for its detection, and its role in chemical signaling.

Natural Occurrence and Quantitative Data

3-Decanone has been identified in a variety of natural sources, where it contributes to the characteristic aroma and flavor profiles of foods and acts as a semiochemical in insect communication.[3][5] A summary of its presence in various natural matrices is presented below.

In Food Products

3-Decanone is a notable volatile constituent in a range of fruits and dairy products.[3] Its presence is often associated with the ripening process in fruits and fermentation in dairy products.

Table 1: Quantitative Occurrence of 3-Decanone in Selected Food Products

| Food Product | Concentration Range | Analytical Method | Reference |

| Cheddar Cheese | Trace - 2.5 ppm | GC-MS | [3] |

| Gruyere Cheese | Trace amounts | GC-MS | [3] |

| Heated Butter | Not specified | Not specified | [2] |

| Apples | Trace amounts | GC-MS | [3] |

| Bananas | Not specified | Not specified | [2][3] |

| Grapes | Trace amounts | GC-MS | [3] |

| Lemon Oil | Not specified | Not specified | [2] |

| Mushrooms | Not specified | Not specified | [2] |

Note: Quantitative data for 3-decanone in many natural sources is not extensively documented in publicly available literature. The concentrations can vary significantly based on factors such as cultivar, ripeness, processing, and storage conditions.

In the Animal Kingdom

A significant role of 3-decanone in the animal kingdom is as a semiochemical, particularly as an alarm pheromone in various ant species.[6][7] It is also found in other animal sources.

Table 2: Occurrence of 3-Decanone in Animalia

| Organism | Source/Gland | Function | Analytical Method | Reference |

| Oecophylla smaragdina (Asian weaver ant) | Mandibular glands | Alarm Pheromone | GC-MS | [4] |

| Atta texana (Texas leafcutter ant) | Mandibular glands | Alarm Pheromone | GC-MS | [8] |

| Fungus-growing ants (Attini) | Mandibular glands | Alarm Pheromone | GC-MS | [6] |

| Opsanus tau (Oyster toadfish) | Not specified | Metabolite | Not specified | [4] |

| Cooked Shrimp | Not specified | Flavor Compound | Not specified | [2] |

Experimental Protocols for Identification and Quantification

The primary analytical technique for the identification and quantification of 3-decanone in natural sources is Gas Chromatography-Mass Spectrometry (GC-MS).[3] The general workflow involves extraction of the volatile compounds from the sample matrix, followed by separation and identification.

General Experimental Workflow

Detailed Methodologies

1. Sample Preparation:

-

Solid Samples (e.g., fruits, cheese): Samples are typically homogenized or finely ground to increase the surface area for extraction.

-

Insect Glands: For pheromone analysis, the specific glands (e.g., mandibular glands) are dissected from the insects, often under a microscope. The glands may be crushed in a solvent or subjected directly to headspace analysis.

2. Extraction of Volatile Compounds:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for volatile and semi-volatile compounds. The sample is placed in a sealed vial and heated to allow volatiles to accumulate in the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace to adsorb the analytes. The fiber is subsequently desorbed in the hot injection port of the gas chromatograph.

-

Simultaneous Distillation-Extraction (SDE): This technique is suitable for isolating volatile and semi-volatile compounds from aqueous samples or solid matrices dispersed in water. The sample is boiled, and the steam is passed through an extraction solvent that is immiscible with water. The volatiles are continuously extracted into the solvent, which is then concentrated before analysis.

-

Solvent Extraction: This involves macerating the sample in a suitable organic solvent (e.g., dichloromethane, hexane). The extract is then filtered and concentrated.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, HP-INNOWax). A typical temperature program involves an initial hold at a low temperature, followed by a gradual ramp to a higher temperature to elute the compounds.

-

Mass Spectrometer (MS): As compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

4. Identification and Quantification:

-

Identification: The mass spectrum of the unknown compound is compared with the spectra in a reference library (e.g., NIST, Wiley) for positive identification. The retention time of the peak is also compared with that of a pure standard of 3-decanone.

-

Quantification: The concentration of 3-decanone can be determined by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard (a compound with similar chemical properties but not present in the sample) is often added to the sample and standards to improve the accuracy and precision of the quantification.

Signaling Pathways and Biological Role

In insects, particularly in social insects like ants, 3-decanone functions as an alarm pheromone, a crucial component of their chemical communication system for colony defense.[6][8]

Alarm Pheromone Signaling in Ants

When an ant is disturbed or attacked, it releases a blend of volatile chemicals, including 3-decanone, from its mandibular glands.[6] These molecules rapidly diffuse through the air and are detected by specialized olfactory receptors on the antennae of nearby nestmates.

The binding of 3-decanone to these receptors triggers a nerve impulse that travels to the antennal lobe of the ant's brain.[9] This information is then processed, leading to a rapid and stereotyped behavioral response. Depending on the concentration of the pheromone and the context, the response can range from attraction towards the source of the alarm to heightened aggression and recruitment of other nestmates to the location of the threat.[8]

Conclusion

3-Decanone is a naturally occurring ketone with a significant presence in a variety of food products and as a key mediator of chemical communication in the insect world. Its role as a flavor and fragrance compound is directly linked to its natural origins. The analysis of 3-decanone in natural matrices is predominantly achieved through chromatographic techniques, with GC-MS being the gold standard for its identification and quantification. Further research into the biosynthesis of 3-decanone in different organisms and a more comprehensive quantification of its presence in various natural sources will continue to be of interest to food scientists, chemists, and chemical ecologists. Understanding its function in signaling pathways, such as the alarm response in ants, provides valuable insights into the complex world of chemical communication and may offer avenues for the development of novel pest management strategies.

References

- 1. 3-decanone, 928-80-3 [perflavory.com]

- 2. 3-decanone, 928-80-3 [thegoodscentscompany.com]

- 3. Buy 3-Decanone | 928-80-3 [smolecule.com]

- 4. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Semiochemicals – Insect Science [uq.pressbooks.pub]

- 6. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. srs.fs.usda.gov [srs.fs.usda.gov]

- 9. Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Decanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-decanone (ethyl heptyl ketone), a valuable ketone in various research and industrial applications. This document details several viable synthetic routes, including multi-step syntheses commencing from Grignard reagents and subsequent oxidation, as well as catalytic methods such as ketonic decarboxylation. Each pathway is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthesis via Grignard Reaction and Subsequent Oxidation

A robust and versatile method for the synthesis of 3-decanone involves a two-step process: the formation of 3-decanol via a Grignard reaction, followed by its oxidation to the corresponding ketone.

Pathway 1: Heptylmagnesium Bromide and Propanal

This pathway involves the nucleophilic addition of a heptyl Grignard reagent to propanal, forming the secondary alcohol 3-decanol, which is then oxidized.

Experimental Protocol:

Step 1: Synthesis of 3-Decanol

-

Preparation of Heptylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Propanal: The Grignard solution is cooled to 0 °C in an ice bath. A solution of propanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-decanol.

Step 2: Oxidation of 3-Decanol to 3-Decanone

Several oxidation methods can be employed for this transformation. Here, we detail the use of Pyridinium Chlorochromate (PCC).

-

Reaction Setup: To a solution of 3-decanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents) and celite.

-

Reaction Execution: The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford pure 3-decanone.[1]

Quantitative Data for Pathway 1:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromoheptane, Mg, Propanal | Diethyl ether, NH₄Cl(aq) | 0 to reflux | 3-4 | ~80-90 |

| 2 | 3-Decanol | PCC, Celite, Dichloromethane | Room Temp. | 2-4 | ~85-95 |

Diagram of Pathway 1 Synthesis:

Synthesis via Ketonic Decarboxylation

This method involves the catalytic conversion of a mixture of two carboxylic acids, in this case, heptanoic acid and propanoic acid, into a symmetric ketone with the elimination of carbon dioxide and water. This approach is atom-economical and can be performed in a continuous flow system.

Experimental Protocol:

-

Catalyst and Reactor Setup: A fixed-bed flow reactor is packed with a suitable catalyst, such as manganese(II) oxide on an alumina support. The upper part of the reactor is filled with an inert packing material like quartz sand to serve as a preheating zone.

-

Reaction Execution: A mixture of heptanoic acid and propanoic acid (a molar ratio of 1:4 is often used to favor the cross-ketonization product) is pumped into the top of the reactor. The reactor is heated to a temperature between 250 °C and 350 °C. A carrier gas, such as nitrogen, is used to facilitate the flow of the reactants over the catalyst bed.

-

Product Collection and Purification: The reaction products exiting the reactor are cooled and collected. The crude product, containing 3-decanone, unreacted carboxylic acids, and byproducts, is then purified by distillation to isolate the 3-decanone. A similar process for the synthesis of 2-nonanone from heptanoic acid and acetic acid has been reported with a yield of up to 95%.[2]

Quantitative Data for Ketonic Decarboxylation:

| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Heptanoic:Propanoic) | Approximate Yield (%) |

| Heptanoic Acid, Propanoic Acid | MnO₂/Al₂O₃ | 280-320 | 1:4 | 90-95 |

Diagram of Ketonic Decarboxylation Workflow:

Alternative Oxidation Methods for 3-Decanol

Besides PCC, other oxidation methods can be employed to convert 3-decanol to 3-decanone, each with its own advantages and considerations.

Swern Oxidation

The Swern oxidation is a mild method that uses dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][4]

Experimental Protocol:

-

Activation of DMSO: In a three-necked flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C. A solution of DMSO in dichloromethane is added dropwise, and the mixture is stirred for a short period.

-

Addition of Alcohol: A solution of 3-decanol in dichloromethane is added slowly, keeping the temperature at -78 °C.

-

Addition of Base and Work-up: Triethylamine is added, and the reaction mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Oppenauer Oxidation

The Oppenauer oxidation is a selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone or cyclohexanone).[5][6][7][8]

Experimental Protocol:

-

Reaction Setup: A mixture of 3-decanol, a large excess of acetone (which also serves as the solvent), and aluminum isopropoxide is placed in a flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux for several hours.

-

Work-up: After cooling, the reaction is quenched with dilute acid. The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Comparative Data for Oxidation Methods:

| Oxidation Method | Oxidizing Agent(s) | Temperature (°C) | Key Advantages |

| PCC Oxidation | Pyridinium Chlorochromate | Room Temp. | Simple procedure, high yields. |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 to Room Temp. | Very mild conditions, good for sensitive substrates. |

| Oppenauer Oxidation | Aluminum isopropoxide, Acetone | Reflux | Selective for secondary alcohols, inexpensive reagents. |

Logical Diagram of Oxidation Choices:

This guide provides a detailed overview of the most common and effective methods for the synthesis of 3-decanone. The choice of a specific pathway will depend on factors such as the availability of starting materials, required scale, and the sensitivity of other functional groups in the molecule. For large-scale production, the catalytic ketonic decarboxylation offers an efficient and greener alternative to stoichiometric methods. For laboratory-scale synthesis, the Grignard reaction followed by oxidation provides a reliable and high-yielding route.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. CN101792379B - Method for preparing 2-nonanone - Google Patents [patents.google.com]

- 3. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Core Properties of 3-Decanone

This guide provides essential information regarding the molecular properties of 3-decanone, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

3-Decanone, also known as ethyl heptyl ketone, is a simple aliphatic ketone. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1][2][3][4] |

| CH₃(CH₂)₆COC₂H₅ | [5] | |

| Molecular Weight | 156.27 g/mol | [5] |

| 156.2652 g/mol | [1][2][3] | |

| 156.2686 g/mol | [4] | |

| CAS Registry Number | 928-80-3 | [1][2][3][5] |

| Other Names | Ethyl heptyl ketone, Ethyl n-heptyl ketone, Decan-3-one | [1][3] |

Experimental Protocols and Signaling Pathways

The query for the molecular weight and formula of 3-decanone pertains to fundamental chemical properties rather than complex biological or chemical processes. Therefore, detailed experimental protocols for its synthesis or analysis, and diagrams of signaling pathways, are not applicable to this specific topic. The data presented are standard reference values for this chemical compound.

References

An In-depth Technical Guide to 3-Decanone: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-decanone, a ketone of interest in various scientific and industrial fields, including flavor and fragrance chemistry, and as a potential biomarker. This document details its IUPAC nomenclature, extensive list of synonyms, and key physicochemical properties. It also outlines common synthetic routes and analytical methodologies, and illustrates a key reaction pathway. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical Identity and Nomenclature

The standardized nomenclature for 3-decanone is established by the International Union of Pure and Applied Chemistry (IUPAC). However, it is also known by a variety of synonyms in commercial and academic literature.

-

IUPAC Name: decan-3-one[1]

-

CAS Number: 928-80-3

-

Synonyms: A comprehensive list of synonyms is provided in Table 1. This list is crucial for exhaustive literature searches and unambiguous identification of the compound.[1]

Table 1: Synonyms for 3-decanone

| Synonym |

| Ethyl heptyl ketone |

| Ethyl n-heptyl ketone |

| 3-Oxodecane |

| Heptyl ethyl ketone |

| FEMA No. 3966 |

| EINECS 213-183-9 |

| UNII-CBT4991PRJ |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-decanone is essential for its application in experimental settings, including reaction chemistry, formulation, and analytical method development. The key properties are summarized in Table 2.

Table 2: Physicochemical Properties of 3-decanone

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Appearance | Colorless liquid |

| Odor | Fruity, waxy |

| Melting Point | -4 to -3 °C[2] |

| Boiling Point | 204-205 °C[2] |

| Density | 0.825 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.4240[2] |

| Solubility | Insoluble in water; soluble in organic solvents |

| Flash Point | 62 °C (143.6 °F) - closed cup[2] |

Synthesis and Experimental Protocols

Several synthetic routes are available for the preparation of 3-decanone. The choice of method often depends on the availability of starting materials, desired scale, and yield. While detailed, step-by-step protocols are specific to individual laboratories and publications, the following sections outline the general principles of common synthetic methods.

Oxidation of 3-Decene

The oxidation of an alkene at the double bond is a direct method to introduce a carbonyl group. For the synthesis of 3-decanone, 3-decene would be the logical starting material.

Methodology: The oxidation of 3-decene can be achieved using various oxidizing agents. A common laboratory-scale method involves the use of potassium permanganate (KMnO₄) under controlled temperature and pH conditions. The reaction proceeds via the formation of a diol intermediate, which is then cleaved to yield the ketone.

General Procedure:

-

3-Decene is dissolved in a suitable organic solvent (e.g., acetone, tert-butanol).

-

An aqueous solution of potassium permanganate is added dropwise to the stirred solution of the alkene, typically at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched, and the manganese dioxide byproduct is removed by filtration.

-

The organic product is extracted, washed, dried, and purified, typically by distillation or column chromatography.

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds and can be adapted for the synthesis of ketones. To synthesize 3-decanone, a Grignard reagent can be reacted with a suitable carboxylic acid derivative or nitrile.[3][4][5][6][7]

Methodology: One possible route involves the reaction of heptylmagnesium bromide (a Grignard reagent) with propionitrile. The reaction forms an imine intermediate, which upon acidic hydrolysis yields 3-decanone.[3][4][5][6][7]

General Procedure:

-

Heptylmagnesium bromide is prepared by reacting 1-bromoheptane with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen, argon).

-

A solution of propionitrile in the same anhydrous ether is then added slowly to the Grignard reagent at a controlled temperature.

-

The reaction mixture is stirred for a period to ensure complete formation of the imine intermediate.

-

The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

-

The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is removed. The crude product is then purified by distillation.

Ketonic Decarboxylation of Carboxylic Acids

The ketonic decarboxylation involves the heating of two equivalents of a carboxylic acid in the presence of a catalyst to form a symmetric ketone.[8][9] To synthesize 3-decanone, a mixture of heptanoic acid and propanoic acid could be used, though this can lead to a mixture of products. A more controlled approach would be the decarboxylation of a β-keto acid.

Methodology: The reaction is typically carried out at high temperatures over a metal oxide catalyst. For the synthesis of 3-decanone, this method is less direct than others unless a suitable precursor is readily available.

General Procedure:

-

The carboxylic acid(s) are mixed with a catalyst, such as manganese(II) oxide or cerium(IV) oxide on alumina.

-

The mixture is heated in a reaction vessel, often in a tube furnace, to a high temperature (e.g., 300-450 °C).

-

The volatile products, including the ketone, water, and carbon dioxide, are distilled from the reaction mixture as they are formed.

-

The collected distillate is then purified, typically by fractional distillation, to isolate the desired ketone.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds like 3-decanone.

Methodology: A sample containing 3-decanone is first prepared, which may involve extraction from a matrix, dilution, and derivatization if necessary. The prepared sample is then injected into the gas chromatograph.

General GC-MS Protocol:

-

Sample Preparation: For a liquid sample, a simple dilution in a suitable solvent (e.g., hexane, dichloromethane) is often sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate and concentrate the analyte.

-

Gas Chromatography (GC):

-

Column: A nonpolar or mid-polar capillary column is typically used for the separation of ketones. An example would be a column with a (5%-phenyl)-methylpolysiloxane stationary phase.

-

Injection: A split/splitless injector is commonly used, with the mode depending on the concentration of the analyte.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the components in the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI) is typically used for the analysis of small molecules like 3-decanone.

-

Detection: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis to enhance sensitivity and selectivity. The characteristic fragment ions of 3-decanone would be monitored.

-

Signaling Pathways and Logical Relationships

While 3-decanone is not typically involved in complex biological signaling pathways in the same way as signaling molecules or drugs, it does participate in chemical reactions that can be represented as a logical workflow. One such process is autoxidation, a free-radical chain reaction that leads to the degradation of organic compounds in the presence of oxygen.[10] Ketones can initiate these reactions.

The following diagram illustrates the key steps in the autoxidation of a hydrocarbon initiated by a ketone like 3-decanone.

Caption: Autoxidation pathway initiated by a ketone.

Conclusion

This technical guide has provided a detailed overview of 3-decanone, covering its nomenclature, physicochemical properties, synthetic routes, and analytical methods. The compiled data and illustrated reaction pathway serve as a valuable resource for researchers and professionals. While general experimental methodologies have been described, specific, validated protocols would require consultation of detailed research articles or internal methods development. The information presented herein should facilitate a deeper understanding and more effective utilization of 3-decanone in various scientific endeavors.

References

- 1. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Decanone = 97 , FG 928-80-3 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 9. Heterogeneous ketonic decarboxylation of dodecanoic acid: studying reaction parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Autoxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Decanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling and melting points of 3-decanone, complete with detailed experimental protocols for their determination. The information is presented to support research and development activities where this compound is utilized.

Physicochemical Data of 3-Decanone

3-Decanone, also known as ethyl heptyl ketone, is a ketone with the chemical formula C₁₀H₂₀O. It is a colorless liquid at room temperature and is found naturally in various fruits and dairy products. The following table summarizes its key physical properties.

| Property | Value | References |

| Boiling Point | 203 to 211 °C | [1][2][3][4][5] |

| 204-205 °C at 760 mmHg | [2][3][4][5] | |

| Melting Point | -14 to 2.5 °C | [1][2][6] |

| -4 to -3 °C | [1][4][5] | |

| 2.0 to 2.5 °C | [2] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of the boiling and melting points is crucial for the identification and purity assessment of chemical compounds. The following are detailed methodologies for these measurements.

1. Boiling Point Determination (Thiele Tube Method)

This method is a common and efficient way to determine the boiling point of a small liquid sample.[7]

-

Apparatus: Thiele tube, thermometer (calibrated), small test tube (Durham tube), capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Attach a small test tube containing 1-2 mL of 3-decanone to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, inside the test tube containing the 3-decanone.

-

Suspend the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, and then remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7] Record this temperature.

-

2. Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid substance melts.[8] Since 3-decanone can be a solid at low temperatures, this method is applicable.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), and a solid sample of 3-decanone (previously frozen).

-

Procedure:

-

Ensure the 3-decanone sample is completely frozen and crushed into a fine powder.

-

Pack a small amount of the powdered 3-decanone into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end on a hard surface to compact the sample.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8] A pure compound will have a sharp melting range of 0.5-1.5°C.[8]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of 3-decanone.

References

- 1. Buy 3-Decanone | 928-80-3 [smolecule.com]

- 2. 3-decanone, 928-80-3 [thegoodscentscompany.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-Decanone = 97 , FG 928-80-3 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 3-Decanone | C10H20O | CID 13576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

An In-Depth Technical Guide to the Solubility of 3-Decanone in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-decanone, a ketone with applications in various scientific fields. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative solubility information. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of 3-decanone in specific solvents of interest, empowering them to generate the precise data required for their research and development activities.

Core Concepts in Solubility

The solubility of a substance, in this case, 3-decanone, in a particular solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. 3-Decanone possesses a polar carbonyl group (C=O) and a nonpolar ten-carbon alkyl chain. This dual nature dictates its solubility behavior in different types of solvents.

-

In polar protic solvents (e.g., water, ethanol): The polar carbonyl group can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of protic solvents. However, the long nonpolar alkyl chain is hydrophobic. The overall solubility will depend on the balance between these opposing characteristics.

-

In polar aprotic solvents (e.g., acetone, dimethyl sulfoxide): The primary intermolecular forces at play are dipole-dipole interactions between the carbonyl group of 3-decanone and the polar functional groups of the solvent.

-

In nonpolar solvents (e.g., hexane, toluene): The dominant intermolecular forces are London dispersion forces. The long alkyl chain of 3-decanone allows for significant van der Waals interactions with nonpolar solvents, leading to good solubility.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for 3-decanone are summarized in the table below. It is important to note that much of the available data is qualitative or estimated.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Citation |

| Water | Polar Protic | 25 | Insoluble (0.085 - 0.131 g/L, estimated) | [1] |

| Ethanol | Polar Protic | Room Temperature | Miscible | [2] |

| Fats | Nonpolar | Not Specified | Soluble | [2] |

| Alcohols | Polar Protic | Not Specified | Good solubility | [1] |

| Hexane | Nonpolar | Not Specified | Good solubility | [3] |

| Benzene | Nonpolar | Not Specified | Good solubility | [3] |

| Chloroform | Nonpolar | Not Specified | Good solubility | [1] |

| Toluene | Nonpolar | Not Specified | Expected to have good solvation | [1] |

| Acetone | Polar Aprotic | Not Specified | Expected to dissolve readily | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Expected to dissolve readily | [1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determining the solubility of 3-decanone in various solvents.

Gravimetric Method for Solid Solutes (Adapted for a Liquid Solute)

This method is a reliable technique for determining the solubility of a liquid, like 3-decanone, in a volatile solvent.

Materials and Apparatus:

-

3-Decanone (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with airtight caps

-

Calibrated volumetric pipettes and flasks

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of 3-decanone to a known volume of the solvent in a vial. "Excess" means that there should be a visible separate phase of undissolved 3-decanone after equilibration.

-

Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a temperature-controlled water bath or incubator set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature until the two phases (dissolved and undissolved 3-decanone) have clearly separated.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer containing the dissolved 3-decanone) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For high-boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Mass Determination: Once the solvent has completely evaporated, weigh the container with the remaining 3-decanone residue.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Spectroscopic Method (UV-Vis or other appropriate methods)

This method is suitable if 3-decanone exhibits a measurable absorbance at a specific wavelength where the solvent does not interfere.

Materials and Apparatus:

-

3-Decanone (high purity)

-

Solvent of interest (spectroscopic grade)

-

Spectrophotometer (e.g., UV-Vis)

-

Calibrated volumetric flasks and pipettes

-

Temperature-controlled cell holder for the spectrophotometer

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 3-decanone in the solvent of interest with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of 3-decanone in the solvent as described in the gravimetric method (steps 1-3).

-

Sample Preparation for Measurement: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of 3-decanone in a given solvent.

Caption: Workflow for experimental determination of 3-decanone solubility.

This guide serves as a foundational resource for understanding and determining the solubility of 3-decanone. For critical applications, it is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems and at their desired temperatures using the protocols outlined herein.

References

Thermal Decomposition of 3-Decanone: A Mechanistic and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals